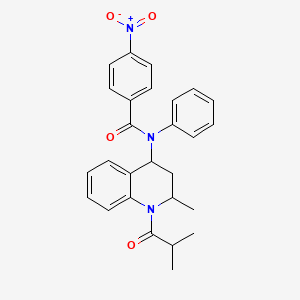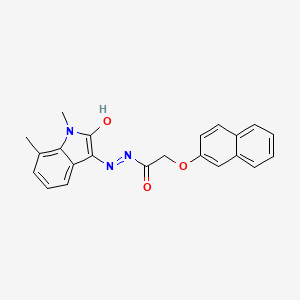![molecular formula C21H26N2O4 B5150865 N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-mesitylethanediamide](/img/structure/B5150865.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-mesitylethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-mesitylethanediamide, also known as A-836,339, is a synthetic compound that belongs to the class of cannabinoid receptor agonists. It is a potent and selective agonist of the CB2 receptor, which is primarily expressed in immune cells and has been shown to have anti-inflammatory and immunomodulatory effects. In
Wirkmechanismus
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-mesitylethanediamide is a selective agonist of the CB2 receptor. The CB2 receptor is primarily expressed in immune cells and has been shown to have anti-inflammatory and immunomodulatory effects. Activation of the CB2 receptor by N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-mesitylethanediamide leads to the inhibition of pro-inflammatory cytokines and the activation of anti-inflammatory cytokines.
Biochemical and Physiological Effects:
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-mesitylethanediamide has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation, improve lung function, and improve motor function in animal models. It has also been shown to have anti-tumor effects in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-mesitylethanediamide is its selectivity for the CB2 receptor. This makes it a useful tool for studying the effects of CB2 receptor activation in immune cells. One limitation of N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-mesitylethanediamide is its limited solubility in water, which can make it difficult to use in some experiments.
Zukünftige Richtungen
There are several future directions for research on N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-mesitylethanediamide. One direction is to investigate its potential as a therapeutic agent for inflammatory diseases, such as multiple sclerosis and acute lung injury. Another direction is to investigate its potential as an anti-tumor agent. Additionally, further research is needed to understand the mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-mesitylethanediamide and its effects on immune cells.
Synthesemethoden
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-mesitylethanediamide involves several steps. First, 3,4-dimethoxybenzyl bromide is reacted with 2-methylpropan-2-amine to form the corresponding amine. This amine is then reacted with mesityl chloride to form the mesityl derivative. The final step involves the reaction of the mesityl derivative with 2-(3,4-dimethoxyphenyl)ethylamine to form N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-mesitylethanediamide.
Wissenschaftliche Forschungsanwendungen
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-mesitylethanediamide has been used in several scientific research studies. One study investigated the anti-inflammatory effects of N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-mesitylethanediamide in a mouse model of acute lung injury. The results showed that N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-mesitylethanediamide reduced inflammation and improved lung function.
Another study investigated the immunomodulatory effects of N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-mesitylethanediamide in a mouse model of multiple sclerosis. The results showed that N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-mesitylethanediamide reduced inflammation and improved motor function.
Eigenschaften
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2,4,6-trimethylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4/c1-13-10-14(2)19(15(3)11-13)23-21(25)20(24)22-9-8-16-6-7-17(26-4)18(12-16)27-5/h6-7,10-12H,8-9H2,1-5H3,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOTKKZREQUQALD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NCCC2=CC(=C(C=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-5-{[4-(1H-1,2,4-triazol-1-yl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5150789.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B5150791.png)
![4-[2-({1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxo-3-pyrrolidinyl}amino)ethyl]benzenesulfonamide](/img/structure/B5150794.png)

![ethyl 4-(4,4,5,8-tetramethyl-1-thioxo-4,5-dihydroisothiazolo[5,4-c]quinolin-2(1H)-yl)benzoate](/img/structure/B5150813.png)
![6-(3-{1-[(1-ethyl-1H-imidazol-5-yl)methyl]-1H-pyrazol-3-yl}phenyl)-N,N-dimethylnicotinamide](/img/structure/B5150819.png)
![N-(1-isopropyl-4-piperidinyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B5150832.png)
![4-[allyl(methylsulfonyl)amino]-N-[2-(benzylthio)ethyl]benzamide](/img/structure/B5150844.png)
![4,4'-[(3-iodophenyl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B5150852.png)
![4-allyl-1-[3-(3-bromophenoxy)propoxy]-2-methoxybenzene](/img/structure/B5150857.png)


![4-bromo-N-{2-[5-({2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B5150880.png)
